Patent-Validated Utility as a Key Intermediate in Imidazole-Containing Fused Ring Therapeutics
2-Fluoro-5-hydroxypyridine-4-boronic acid is explicitly claimed as a key synthetic intermediate in WO2022222963A1, which discloses imidazole-containing condensed ring derivatives with therapeutic applications . The patent specifically requires the 2-fluoro-5-hydroxy substitution pattern on the pyridine ring bearing the boronic acid at the 4-position. In contrast, unsubstituted pyridyl boronic acids or those lacking the hydroxyl group (e.g., 2-fluoropyridine-4-boronic acid, CAS 401815-98-3) cannot access the same downstream structural space due to the absence of the phenolic handle required for subsequent etherification or the hydrogen-bonding interactions critical for target binding .
| Evidence Dimension | Patented synthetic utility |
|---|---|
| Target Compound Data | Explicitly named as intermediate in WO2022222963A1 |
| Comparator Or Baseline | 2-Fluoropyridine-4-boronic acid (CAS 401815-98-3) |
| Quantified Difference | Patent specificity vs. no patent citation for comparator in this therapeutic class |
| Conditions | Patent claims for imidazole-containing condensed ring derivatives |
Why This Matters
Procurement of this specific compound is necessary for reproducing patent-protected synthetic routes or developing follow-on candidates within the same chemical space.
